molecular formula C19H18FN3O3S B2775511 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 921552-11-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2775511
CAS RN: 921552-11-6
M. Wt: 387.43
InChI Key: FRUHELGSIWMQDQ-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is commonly found in many drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the sulfonamide group. The pyridazine ring is often involved in nucleophilic substitution reactions, while the sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and stability .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. It might also serve as a starting point for the synthesis of a variety of derivatives with different properties .

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, protein synthesis, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of functional groups such as the sulfonamide and the fluorophenyl group may influence its pharmacokinetic properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-14-2-8-17(9-3-14)27(25,26)21-12-13-23-19(24)11-10-18(22-23)15-4-6-16(20)7-5-15/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUHELGSIWMQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide

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